molecular formula C9H10BrNO B6203959 N-(3-bromophenyl)oxetan-3-amine CAS No. 1343257-39-5

N-(3-bromophenyl)oxetan-3-amine

Cat. No.: B6203959
CAS No.: 1343257-39-5
M. Wt: 228.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)oxetan-3-amine (CAS 1343257-39-5) is a valuable chemical building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol, features an oxetane ring linked to a 3-bromophenyl group via an amine bridge . The oxetane ring is a key structural motif of interest due to its potential to improve the physicochemical and pharmacokinetic properties of drug candidates, such as enhancing solubility and metabolic stability . The bromine atom on the phenyl ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling rapid exploration of chemical space in structure-activity relationship (SAR) studies . As such, this amine is primarily used in the synthesis of more complex molecules for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary, household, or personal use .

Properties

CAS No.

1343257-39-5

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of 1,3-Diol Precursors

The Mitsunobu reaction is widely employed to form oxetanes from 1,3-diols. For this compound, this involves:

  • Substrate Preparation : 3-Bromoaniline is converted to a 1,3-diol derivative through sequential hydroxylation and protection steps.

  • Cyclization : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C, the diol undergoes intramolecular etherification.

Key Reaction Parameters :

  • Molar ratio of DEAD:PPh₃ = 1:1.2

  • Reaction time: 12–24 hours

  • Yield range: 45–68%

Nucleophilic Ring-Opening of Epoxides

Epoxide intermediates derived from 3-bromostyrene oxide can be opened by ammonia or protected amines:

3-Bromostyrene oxide+NH3H2O/EtOHThis compound\text{3-Bromostyrene oxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O/EtOH}} \text{this compound}

This method requires careful pH control (pH 9–10) to prevent over-oxidation.

Amination Techniques and Protecting Group Strategies

Gabriel Synthesis with Phthalimide Protection

A two-step process involving:

  • Protection : Reaction of oxetane-3-one with phthalimide under Mitsunobu conditions.

  • Deprotection : Hydrazinolysis using hydrazine hydrate in ethanol at reflux.

Advantages :

  • High regioselectivity for the 3-position

  • Yields up to 75% after purification

Reductive Amination

Direct amination of oxetane-3-one with 3-bromoaniline:

Oxetane-3-one+3-BromoanilineNaBH3CN, MeOHThis compound\text{Oxetane-3-one} + \text{3-Bromoaniline} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

Critical factors:

  • Temperature: 0–5°C

  • Stoichiometric excess of NaBH₃CN (1.5 eq)

  • Reaction time: 6–8 hours

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Recent patents describe optimized large-scale synthesis using:

  • Microreactor Technology : Enhances heat transfer for exothermic cyclization steps

  • In-line Purification : Combines reaction and crystallization in a single flow path

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Volume (L)50050 (continuous)
Cycle Time (h)248
Purity (%)92–9597–99
Yield (%)6578
Energy Consumption (kW)12045

Data adapted from recent flow chemistry implementations.

Critical Analysis of Synthetic Challenges

Bromine-Directed Steric Effects

The meta-bromo substituent introduces significant steric hindrance, particularly in:

  • Ring-Closure Steps : Reduced cyclization efficiency compared to para-substituted analogs

  • Amination Reactions : Requires polar aprotic solvents (DMF, DMSO) to stabilize transition states

Byproduct Formation Pathways

Common impurities include:

  • Dimerization Products : Bis-oxetanes formed during prolonged reaction times

  • Debrominated Species : Resulting from premature C-Br bond cleavage under basic conditions

Mitigation Strategies :

  • Use of radical scavengers (TEMPO) in oxidative conditions

  • Strict temperature control (<40°C) during amination steps

Advanced Characterization and Quality Control

Spectroscopic Fingerprinting

Table 2: Characteristic NMR Signals (400 MHz, DMSO-d₆)

Proton Environmentδ (ppm)MultiplicityIntegration
Oxetane CH₂4.82dd (J=8.4 Hz)4H
Aromatic H-2, H-4, H-67.21–7.45m3H
Aromatic H-56.98t (J=7.2 Hz)1H
NH₂5.12br s2H

Chromatographic Purity Standards

  • HPLC Conditions :

    • Column: C18, 250 × 4.6 mm, 5 μm

    • Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA

    • Retention Time: 6.8 ± 0.2 min

  • Acceptance Criteria : ≥98.5% purity by area normalization

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Ring-opening reactions often require acidic or basic catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while ring-opening reactions can produce linear or branched compounds .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)oxetan-3-amine involves its interaction with molecular targets through its bromophenyl and oxetane moieties. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. The bromophenyl group can participate in various binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Properties :

  • GHS Classification : Labeled as a warning (H302: Harmful if swallowed) .

Comparison with Structurally Similar Compounds

The following table summarizes the structural and physicochemical distinctions between N-(3-bromophenyl)oxetan-3-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Data/Applications References
This compound 1339688-91-3 C₁₀H₁₂BrNO 242.11 Bromophenyl, oxetane ring GHS H302
Benzyl-(3-bromo-4-methyl-phenyl)-amine - C₁₄H₁₃BrN 274.17 Bromophenyl with methyl, benzyl substituent Intermediate in metal-catalyzed reactions
3-[(2,6-Dichlorophenyl)methyl]-N-(3-methoxyphenyl)oxetan-3-amine - C₁₇H₁₆Cl₂NO₂ 353.22 Dichlorophenyl, methoxyphenyl, oxetane Synthesized via Pd catalysis (85% yield)
N-(3-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]oxetan-3-amine - C₁₇H₁₅F₃NO₂ 338.31 Trifluoromethylphenyl, methoxyphenyl, oxetane Pd-catalyzed synthesis (90% yield)
N-(3-Bromophenyl)-2-methyloxolan-3-amine 1546098-17-2 C₁₁H₁₄BrNO 256.14 Bromophenyl, tetrahydrofuran (oxolan) ring Structural analog with larger ring size
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine 1344265-97-9 C₁₁H₁₂F₃NO 231.21 Trifluoromethylbenzyl, oxetane Higher lipophilicity (LogP: 2.58)
3-(Aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine 1784793-90-3 C₁₂H₁₈N₂O 206.28 Benzyl, methyl, aminomethyl substituents Sold as a building block (Aaron Chemicals)

Structural and Functional Insights

Oxetane vs. Oxolan Rings :

  • The oxetane ring (four-membered) in this compound imposes greater ring strain compared to the five-membered oxolan (tetrahydrofuran) in N-(3-bromophenyl)-2-methyloxolan-3-amine. This strain enhances reactivity in ring-opening reactions .

Substituent Effects :

  • Electron-Withdrawing Groups : Bromine (in this compound) and trifluoromethyl (in N-[4-(trifluoromethyl)benzyl]oxetan-3-amine) increase electrophilicity, facilitating cross-coupling reactions .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 3-[(2,6-Dichlorophenyl)methyl]-N-(3-methoxyphenyl)oxetan-3-amine) exhibit improved solubility due to polar oxygen atoms .

Synthetic Yields :

  • Palladium-catalyzed methods yield 85–90% for dichloro- and trifluoromethyl-substituted oxetane amines, suggesting robustness for scalable synthesis .

Q & A

Q. What are the standard synthetic routes for N-(3-bromophenyl)oxetan-3-amine?

  • Methodological Answer : The synthesis typically involves coupling a 3-bromoaniline derivative with an oxetane precursor. A common approach is nucleophilic substitution under basic conditions. For example, sodium hydride (NaH) can deprotonate the amine, enabling reaction with oxetane-3-triflate or similar activated intermediates . Alternative routes may use reductive amination or transition-metal catalysis, though these require optimization of solvent systems (e.g., THF or DMF) and temperature control (0–25°C) to minimize side reactions .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and the aromatic bromine substitution pattern. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (theoretical: ~256.14 g/mol) . Polarimetry or X-ray crystallography may resolve stereochemical ambiguities, though crystallinity challenges are common in oxetane derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The bromophenyl group enhances lipophilicity and target engagement, while the oxetane ring improves metabolic stability. It serves as a scaffold for kinase inhibitors or GPCR modulators , with structure-activity relationship (SAR) studies focusing on substitutions at the phenyl or oxetane positions . Biological assays (e.g., enzyme inhibition or cell viability) require purity >95%, verified via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Catalyst screening (e.g., PdCl₂(PPh₃)₂ for cross-coupling) and flow chemistry enhance reproducibility and scalability . Solvent polarity adjustments (e.g., switching from DCM to acetonitrile) may reduce byproducts. Kinetic studies using in-situ IR or LC-MS can identify bottlenecks, such as intermediate instability . For example, reports a 72% yield improvement using Pd catalysis under microwave irradiation.

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles . Rigorous analytical protocols (e.g., orthogonal HPLC methods) ensure compound integrity . Dose-response curves and positive controls (e.g., known inhibitors) validate assay robustness. If conflicting SAR emerges, computational docking studies (e.g., using AutoDock Vina) can reconcile steric/electronic effects with experimental data .

Q. How can structural modifications enhance target selectivity?

  • Methodological Answer : Positional isomerism (e.g., 4-bromo vs. 3-bromo substitution) alters binding pocket interactions, as seen in . Introducing electron-withdrawing groups (e.g., CF₃) at the phenyl ring improves affinity for hydrophobic enzyme pockets . Oxetane ring expansion to tetrahydrofuran (THF) or contraction to azetidine modulates conformational flexibility, impacting off-target effects .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer : ADMET prediction software (e.g., SwissADME or pkCSM) estimates logP (~2.8), solubility (∼0.1 mg/mL), and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model oxetane ring strain and its influence on membrane permeability . highlights collision cross-section data for ion mobility studies, critical for metabolite identification.

Q. How does the oxetane ring’s strain impact synthetic and biological stability?

  • Methodological Answer : The oxetane’s 90° bond angles induce ring strain, enhancing reactivity in nucleophilic substitutions but risking decomposition under acidic/oxidizing conditions. Stability studies (e.g., forced degradation at pH 1–13) guide formulation strategies. In biological systems, the ring’s resistance to metabolic cleavage (vs. THF) prolongs half-life, as noted in and .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic IC₅₀ values for this compound?

  • Methodological Answer : Discrepancies may stem from enzyme source variations (e.g., recombinant vs. native proteins) or buffer conditions (e.g., Mg²⁺ concentration affecting ATP-binding pockets). Standardized protocols (e.g., CEREP panels) and triplicate measurements mitigate variability. notes that impurities >2% can artificially inflate IC₅₀, necessitating rigorous QC.

Q. How should researchers address inconsistent crystallography data for oxetane derivatives?

  • Methodological Answer :
    Poor crystallinity is common due to the oxetane’s flexibility. Co-crystallization with target proteins (e.g., kinases) or cryo-EM resolves binding modes. recommends synchrotron X-ray sources for high-resolution data. If unsuccessful, NMR-based NOE measurements provide alternative conformational insights .

Tables of Key Data

Property Value Reference
Molecular FormulaC₁₀H₁₂BrNO
Molecular Weight256.14 g/mol
Common Synthetic Yield45–72% (optimized routes)
LogP (Predicted)~2.8
Key NMR Shift (Oxetane H)δ 4.6–5.0 ppm (¹H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.